N-Cyclopentyl-4-ethynylpiperidine-1-carboxamide
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Overview
Description
N-Cyclopentyl-4-ethynylpiperidine-1-carboxamide is a synthetic compound that belongs to the piperidine class of chemicals This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the piperidine ring, an ethynyl group at the 4-position, and a carboxamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-4-ethynylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via nucleophilic substitution reactions, where a cyclopentyl halide reacts with a piperidine derivative.
Addition of the Ethynyl Group: The ethynyl group is incorporated through Sonogashira coupling, which involves the reaction of a terminal alkyne with a halogenated piperidine derivative in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate isocyanate or by amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-4-ethynylpiperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethynyl or cyclopentyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with ethyl groups replacing ethynyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-Cyclopentyl-4-ethynylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-4-ethynylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Cyclopentyl-4-ethynylpiperidine-1-carboxamide can be compared with other similar compounds, such as:
N-Cyclopentyl-4-piperidinecarboxamide: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
N-Cyclopentyl-4-phenylpiperidine-1-carboxamide: Contains a phenyl group instead of an ethynyl group, leading to variations in its chemical and biological properties.
N-Cyclopentyl-4-methylpiperidine-1-carboxamide:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-cyclopentyl-4-ethynylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-11-7-9-15(10-8-11)13(16)14-12-5-3-4-6-12/h1,11-12H,3-10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUIHXRTKWHTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCN(CC1)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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